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Compound of Interest

Compound Name:
1-(5-Bromo-2-

methoxyphenyl)adamantane

Cat. No.: B139514 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the antiviral activity of various adamantane analogues against key viral

targets. Supported by experimental data, this document delves into the efficacy of these

compounds, their mechanisms of action, and the methodologies used to evaluate them.

Adamantane and its derivatives have long been a cornerstone in the development of antiviral

drugs, most notably for their activity against influenza A virus. The prototypical adamantane

antivirals, amantadine and rimantadine, paved the way for a broad field of research into

structurally related compounds with the potential for enhanced efficacy, broader spectrum of

activity, and the ability to overcome drug resistance. This guide summarizes key findings on the

antiviral properties of a range of adamantane analogues, with a focus on their activity against

influenza A virus and the more recent Severe Acute Respiratory Syndrome Coronavirus 2

(SARS-CoV-2).

Comparative Antiviral Activity of Adamantane
Analogues
The antiviral efficacy of adamantane derivatives is primarily assessed through in vitro assays

that determine the concentration of the compound required to inhibit viral replication by 50%

(IC50 or EC50) and the concentration that is toxic to 50% of host cells (CC50). The ratio of
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CC50 to IC50, known as the Selectivity Index (SI), provides a measure of the compound's

therapeutic window. The following tables summarize the reported antiviral activities of various

adamantane analogues against different strains of influenza A virus and SARS-CoV-2.

Table 1: In Vitro Antiviral Activity of Adamantane
Analogues against Influenza A Virus
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Compoun
d/Analog
ue

Virus
Strain

Cell Line IC50 (µM)
CC50
(µM)

Selectivit
y Index
(SI)

Referenc
e

Amantadin

e
A/H3N2 MDCK ~1.14 >100 >87.7 [1]

Rimantadin

e
A/H3N2 MDCK - - - [1]

Glycyl-

rimantadin

e (4b)

A/H3N2

(Hong

Kong 68)

MDCK ~0.33 >100 >303 [1][2]

Rimantadin

e-Leucine

analogue

(4d)

A/H3N2 MDCK ~1.58 >100 >63.3 [1]

Rimantadin

e-Tyrosine

analogue

(4j)

A/H3N2 MDCK ~2.51 >100 >39.8 [1]

Amantadin

e-

Phenylalan

ine

analogue

(5e)

A/H3N2 MDCK ~3.98 >100 >25.1 [1]

Amantadin

e-(4-F)-

Phenylalan

ine

analogue

(5g)

A/H3N2 MDCK ~3.16 >100 >31.6 [1]

Gly-Thz-

rimantadin

e

A/Hongkon

g/68
- 0.11 µg/mL 50 µg/mL 454.5 [3]
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Azolo-

adamantan

es

(Tetrazole

derivatives)

A/Puerto

Rico/8/34

(Rimantadi

ne-

resistant)

-

Higher

than

rimantadin

e

Less toxic

than

rimantadin

e

- [4]

Note: Some data from the literature was presented in µg/mL and has been noted accordingly.

Direct conversion to µM requires the molecular weight of the specific compound, which was not

always provided.

Table 2: In Vitro Antiviral Activity of Adamantane
Analogues against SARS-CoV-2
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Compoun
d/Analog
ue

Virus
Strain/Var
iant

Cell Line IC50 (µM)
CC50
(µM)

Selectivit
y Index
(SI)

Referenc
e

Amantadin

e

(Aminoada

mantane)

SARS-

CoV-2

Vero CCL-

81
39.71 >1000 >25.2 [5][6]

Amantadin

e

SARS-

CoV-2

WA/01

ACE2-

A549
120-130 - - [7]

Amantadin

e

SARS-

CoV-2

Omicron

Vero E6

T/A
106 - - [8]

Rimantadin

e

SARS-

CoV-2

WA/01

ACE2-

A549
30-40 - - [7]

Rimantadin

e

SARS-

CoV-2

Omicron

Vero E6

T/A
17.8 - - [8]

Tromantadi

ne

SARS-

CoV-2

WA/01

ACE2-

A549
60-100 - - [7]

Derivative

3F4

SARS-

CoV-2

Vero CCL-

81
0.32 >1000 >3125 [5][6]

Derivative

3F5

SARS-

CoV-2

Vero CCL-

81
0.44 >1000 >2272.7 [5][6]

Derivative

3E10

SARS-

CoV-2

Vero CCL-

81
1.28 >1000 >781.25 [5][6]

Bananin SARS-CoV - <10 >300 >30 [9]

Iodobanani

n

SARS-CoV

(Helicase)
-

0.54

(ATPase)
- - [9]
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Vanillinban

anin

SARS-CoV

(Helicase)
-

0.68

(ATPase)
- - [9]

Experimental Protocols
The evaluation of the antiviral activity of adamantane analogues typically involves a series of

standardized in vitro assays. The following are detailed methodologies for key experiments

cited in the literature.

Cytotoxicity Assay
The determination of the 50% cytotoxic concentration (CC50) is a crucial first step to assess

the toxicity of the compounds on host cells.

Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus

studies, while Vero, Vero CCL-81, HEK293, and CALU-3 cells are frequently employed for

SARS-CoV-2 research.[1][5][6]

Methodology:

Cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

The culture medium is then replaced with fresh medium containing serial dilutions of the

test compounds.

The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

[7]

Cell viability is assessed using colorimetric assays such as the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or crystal violet staining.[2]

[10]

The optical density is measured using a microplate reader, and the CC50 value is

calculated from the dose-response curve.[3]
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Antiviral Activity Assay (Cytopathic Effect Inhibition
Assay)
This assay measures the ability of a compound to inhibit the virus-induced cytopathic effect

(CPE).

Virus Strains: Various strains of influenza A (e.g., H3N2, H1N1) and SARS-CoV-2 (including

variants of concern) are used.[1][8]

Methodology:

Confluent cell monolayers in 96-well plates are infected with a specific multiplicity of

infection (MOI) of the virus.

After a viral adsorption period (typically 1 hour), the virus-containing medium is removed,

and fresh medium containing serial dilutions of the test compounds is added.

The plates are incubated for 48 to 72 hours, allowing for viral replication and the

development of CPE in the untreated virus control wells.[7]

The inhibition of CPE is quantified by methods such as crystal violet staining, which stains

viable cells, or by measuring viral RNA levels using RT-qPCR.[2][5]

The IC50 value, the concentration of the compound that inhibits 50% of the viral CPE, is

determined from the dose-response curve.[5]

Mechanism of Action and Signaling Pathways
Inhibition of Influenza A M2 Proton Channel
The primary mechanism of action of amantadine and its analogues against influenza A virus is

the blockade of the M2 proton channel.[1] This channel is essential for the uncoating of the

virus within the host cell's endosome. By blocking this channel, the adamantane derivatives

prevent the acidification of the viral interior, which is necessary for the release of the viral

ribonucleoprotein (vRNP) complex into the cytoplasm, thereby halting viral replication.[11]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7504818/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10238102/
https://repository.escholarship.umassmed.edu/server/api/core/bitstreams/d535c31d-e4b2-4ade-b85a-b2b4b0aad755/content
https://www.mdpi.com/1420-3049/25/17/3989
https://pmc.ncbi.nlm.nih.gov/articles/PMC10733093/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10733093/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7504818/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8810914/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acidic Endosome (Low pH)

Influenza A VirusH+

M2 Proton Channel His37 (pH sensor) Trp41 (Gate)

Proton Influx

Viral Ribonucleoprotein (vRNP)Triggers Uncoating Viral ReplicationReleased into Cytoplasm

Adamantane
Analogue

Blocks Channel

Start

Cytotoxicity Assay
(e.g., MTT, Crystal Violet)
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Antiviral Activity Assay
(e.g., CPE Inhibition)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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